molecular formula C26H26N2O4 B1393994 Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate CAS No. 586400-06-8

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

Cat. No. B1393994
M. Wt: 430.5 g/mol
InChI Key: WHRPFDOAMQIPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate is a chemical compound with the molecular formula C26H26N2O4 . It has an average mass of 430.496 Da and a monoisotopic mass of 430.189270 Da .


Synthesis Analysis

A novel Schiff base, ethyl 4- [ (E)- (2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), was prepared and structurally characterized on the basis of elemental analyses, (1)H NMR, (13)C NMR, UV-Vis and IR spectral data .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to a phenyl group with an ethoxycarbonyl substituent. This is connected via a methylene bridge to an amino group, which is in turn connected to a benzoate group . The compound has a double-bond stereo .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 430.5 g/mol . It has an XLogP3-AA value of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 11 rotatable bonds .

Scientific Research Applications

Optical Nonlinear Properties

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate and its derivatives demonstrate potential in optical applications. Specifically, two Schiff base compounds derived from ethyl-4-amino benzoate have been studied for their nonlinear refractive index and optical limiting properties. These findings suggest their potential as candidates for optical limiters, which are crucial in protecting sensors and human eyes from intense light sources (Abdullmajed et al., 2021).

Anti-Juvenile Hormone Activity

Certain derivatives of Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate have shown significant biological activity, particularly as anti-juvenile hormone (JH) agents. These compounds have been tested for their ability to induce precocious metamorphosis in silkworm larvae, a critical aspect in insect control and management (Furuta et al., 2006).

Supramolecular Structures

Research on ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate and its analogs has contributed to the understanding of hydrogen-bonded supramolecular structures. Studies have examined how these molecules link through various types of hydrogen bonds, forming chain, sheet, and three-dimensional framework structures, which is pivotal in the development of advanced materials and molecular engineering (Portilla et al., 2007).

Liquid Crystalline Polymers

Compounds related to ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate have been used in the synthesis of novel liquid crystalline polysiloxane polymers. These polymers demonstrate high smectogen properties and exhibit various mesophases depending on the nature of their mesogenic core, with potential applications in materials science and display technologies (Bracon et al., 2000).

properties

IUPAC Name

ethyl 4-[(N-benzyl-4-ethoxycarbonylanilino)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-3-31-25(29)21-10-14-23(15-11-21)27-19-28(18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(30)32-4-2/h5-17,19H,3-4,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRPFDOAMQIPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CN(CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693000
Record name Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

CAS RN

586400-06-8
Record name Ethyl 4-[(E)-({benzyl[4-(ethoxycarbonyl)phenyl]amino}methylidene)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(((benzyl(4-(ethoxycarbonyl)phenyl)amino)methylene)amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.